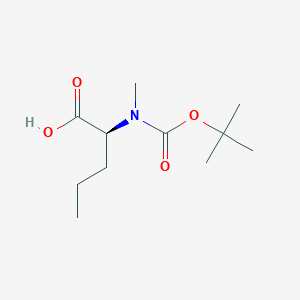

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group and a methyl-substituted amino moiety at the second carbon of a pentanoic acid backbone. Its stereochemistry (S-configuration) and functional groups make it a critical intermediate in peptide synthesis, medicinal chemistry, and proteomics research. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during coupling steps, while the methyl substitution modulates steric and electronic properties.

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMXBPUTGXWAGA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid, commonly referred to as Boc-Norvaline, is a synthetic amino acid derivative that plays a significant role in organic synthesis, particularly in the preparation of peptides and other biologically active compounds. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to a methylamino group on a pentanoic acid backbone. The molecular formula is , with a molar mass of approximately 201.26 g/mol. The Boc group provides stability during synthesis, making it a favored choice for protecting amino groups in various chemical reactions.

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. It has been demonstrated to exhibit significant effects in several biological assays:

- Peptide Synthesis : As a protected amino acid, Boc-Norvaline is crucial in constructing peptides that can modulate biological pathways. Its incorporation into peptide sequences can enhance stability and bioactivity.

- Medicinal Chemistry : Research indicates that compounds derived from Boc-Norvaline have potential therapeutic applications. For instance, studies have shown that it can enhance the efficacy of certain antibiotics against resistant bacterial strains by acting as a potentiator, thereby lowering the minimum inhibitory concentration (MIC) required for effectiveness .

- Inhibition Studies : In vitro studies have demonstrated that Boc-Norvaline derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, compounds based on this structure have shown micromolar inhibition against HSET (KIFC1), an essential protein for mitotic spindle formation in cancer cells .

Table 1: Summary of Biological Assays Involving Boc-Norvaline Derivatives

The mechanism through which this compound exhibits its biological activity involves several pathways:

- Enzyme Inhibition : The compound's structural features allow it to interact with active sites on enzymes, leading to competitive inhibition. This has been particularly noted in studies involving methyltransferases and other key enzymes in metabolic pathways .

- Peptide Interaction : When incorporated into peptide sequences, Boc-Norvaline can alter the conformation and stability of peptides, enhancing their binding affinity to target receptors or enzymes.

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to unmask the primary amine. This reaction is critical for subsequent peptide coupling or functionalization.

Mechanistic Insight :

- TFA protonates the Boc group’s carbonyl oxygen, facilitating cleavage via a six-membered cyclic transition state .

- HCl generates in situ HCl gas, which hydrolyzes the Boc carbamate to release CO₂ and tert-butanol .

Coupling Reactions

The carboxylic acid group participates in peptide bond formation via activation with carbodiimides.

Example Synthesis :

- Coupling with L-leucine methyl ester using EDC/HOBt yields Boc-protected dipeptides (e.g., Boc-Leu-Leu-OH) .

Substitution Reactions

The methylamino group undergoes alkylation or acylation under controlled conditions.

Key Considerations :

- Steric hindrance from the Boc group directs substitution to the methylamino nitrogen .

- Acylation requires anhydrous conditions to prevent Boc deprotection .

Esterification and Hydrolysis

The carboxylic acid is esterified for solubility or hydrolyzed back under basic conditions.

Applications :

Photochemical Stability

The Boc group exhibits stability under UV light, making it suitable for photolithographic applications.

| Condition | Outcome | Reference |

|---|---|---|

| UV (254 nm) in DCM | No degradation after 24 h |

Industrial-Scale Modifications

Continuous flow microreactors enhance efficiency in Boc deprotection and coupling:

| Process | Yield | Reaction Time | Reference |

|---|---|---|---|

| TFA-mediated deprotection | 95% | 30 min | |

| EDC/HOBt coupling | 92% | 2 h |

Comparison with Similar Compounds

Structural Analogues with Modified Amino Substituents

(a) (S)-2-[(tert-Butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid

- Molecular Formula : C₁₂H₂₄N₂O₄

- Molecular Weight : 260.33 g/mol

- Key Features: Replaces the methyl group with a dimethylamino substituent at position 3.

- Applications: Enhanced basicity due to the dimethylamino group, making it useful in pH-sensitive drug delivery systems. Purity: 97% (Thermo Scientific).

(b) (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid

- Molecular Formula: C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- Key Features : 3-methyl substituent and R,S-stereochemistry .

- Stability : Stable under recommended storage conditions but lacks data on toxicity or decomposition.

(c) (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

- Molecular Formula : C₁₈H₂₆N₂O₆

- Molecular Weight : 366.41 g/mol

- Key Features : Dual protection with Boc and benzyloxycarbonyl (Z) groups.

- Applications : Used in orthogonal protection strategies for complex peptide synthesis.

Analogues with Varied Backbone Modifications

(a) (S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid

- Molecular Formula: C₁₁H₁₉F₂NO₄

- Molecular Weight : 283.27 g/mol

- Key Features : Difluoro substitution at position 5 increases metabolic stability.

- Synthesis: Limited commercial availability (1 supplier).

(b) (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

- Molecular Formula: C₂₃H₂₉NO₄

- Molecular Weight : 383.48 g/mol

- Key Features : Biphenyl and methyl groups enhance hydrophobic interactions.

- Applications: Potential use in kinase inhibitor design.

Analogues with Functional Group Additions

(a) (S)-2-((tert-Butoxycarbonyl)amino)-5-(pyridin-3-yl)pentanoic acid

- Molecular Formula : C₁₅H₂₂N₂O₄

- Molecular Weight : 294.35 g/mol

- Key Features : Pyridinyl group introduces aromaticity and hydrogen-bonding capacity.

- Applications : Explored in metal-chelating prodrugs.

(b) (S)-2-((3-((tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid

- Molecular Formula : C₁₄H₂₄N₂O₆

- Molecular Weight : 316.35 g/mol

- Key Features : Ester-linked Boc-protected β-alanine side chain.

- Synthesis : Prepared via DCC/DMAP-mediated coupling (Thieme, 2024).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid, and how are protecting groups strategically employed in its synthesis?

- Methodological Answer : The synthesis typically involves sequential protection and deprotection steps. For example, carboxyl groups can be protected using benzyl groups, followed by esterification with N-Boc-β-alanine. Deprotection with palladium carbon yields the target compound . In multi-step syntheses (e.g., Argatroban production), Boc-protected intermediates are critical for regioselective reactions, with final deprotection achieved via Pd/C-catalyzed hydrogenation .

Q. How can researchers characterize the purity and enantiomeric excess of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is recommended for enantiomeric separation. Physicochemical properties like LogP (2.611) and polar surface area (PSA, 137.53 Ų) can guide solvent selection for chromatographic analysis . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (ESI–MS) are essential for structural confirmation and purity assessment, as demonstrated in synthetic intermediates .

Q. What are the key considerations for handling and storing this compound to maintain its stability?

- Methodological Answer : Store in sealed containers at room temperature, avoiding moisture and prolonged exposure to light. While no specific decomposition data are available, general precautions include using inert atmospheres (e.g., nitrogen) during sensitive reactions and adhering to laboratory safety protocols (e.g., face shields, fume hoods) .

Advanced Research Questions

Q. How do structural modifications at the amino acid backbone influence the biological activity of derivatives?

- Methodological Answer : Substitutions at the methyl or pentanoic acid groups can alter interactions with enzymatic targets. For instance, replacing the methyl group with fluorinated analogs (e.g., 4-fluoro-4-methylpentanoic acid) enhances metabolic stability, as seen in prodrug design . Computational docking studies paired with kinetic assays (e.g., IC₅₀ measurements) are critical for evaluating structure-activity relationships .

Q. What analytical techniques are recommended for resolving and quantifying enantiomeric impurities in synthesized batches?

- Methodological Answer : Chiral HPLC coupled with circular dichroism (CD) spectroscopy enables enantiomer resolution and quantification. For example, enantiomers with opposite configurations (e.g., compounds 5 and 9 in ) require baseline separation using columns like Chiralpak AD-H . Mass-directed purification can isolate impurities for further NMR characterization .

Q. How can computational modeling be integrated with experimental data to predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations can predict binding affinities to targets like arginase I or P2Y2 receptors. For instance, amino acid sulfonamide derivatives designed as transition-state analogs showed improved inhibition when guided by computational docking (RMSD < 1.5 Å) . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) confirms predicted interactions .

Data Contradiction Analysis

- Synthesis Route Variability : and describe divergent synthetic strategies (e.g., benzyl vs. tert-butyl protection). Researchers must optimize routes based on reaction scalability and intermediate stability, as protecting group choice impacts yield and purity .

- Safety Data Discrepancies : While some sources classify the compound as non-hazardous , others emphasize precautions like PPE usage . This highlights the need for context-specific risk assessments, particularly for reactive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.